Specific Scientific Field: Analytical Chemistry
Summary of the Application: “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples by Gas Chromatography-Mass Spectrometry (GC-MS) .
Methods of Application or Experimental Procedures: The compound is likely used as a standard or a marker in the GC-MS analysis of wastewater samples. The exact procedures would depend on the specific protocols of the laboratory conducting the analysis .
Results or Outcomes: The outcomes of such analyses would be the identification and quantification of benzothiazoles and benzotriazoles in the wastewater samples .
Specific Scientific Field: Agricultural Chemistry
Summary of the Application: “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” has been used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .
Methods of Application or Experimental Procedures: The compound is likely mixed with urea fertilizer and applied to agricultural soils. The exact procedures would depend on the specific protocols of the study .
Results or Outcomes: The outcomes of such studies would be the determination of the effectiveness of “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” as a nitrification inhibitor, potentially leading to more efficient use of urea fertilizers .
1H-Benzotriazole, 1-methyl-5-nitro- is a derivative of benzotriazole, characterized by the presence of a methyl group and a nitro group on its aromatic system. Its chemical formula is C7H6N4O2, and it has a molecular weight of approximately 178.151 g/mol. This compound features a bicyclic structure that combines a benzene ring with a triazole ring, making it part of the larger class of benzotriazoles known for their diverse chemical properties and applications in various fields, including materials science and biochemistry .
The biological activity of 1H-Benzotriazole, 1-methyl-5-nitro- is notable for its interactions with various enzymes and biological systems. Its derivatives have shown potential as inhibitors for specific enzymes, suggesting possible applications in pharmaceuticals and biochemistry.
The synthesis of 1H-Benzotriazole, 1-methyl-5-nitro- typically involves the diazotization of o-phenylenediamine followed by reaction with sodium nitrite in an acidic medium. The process can be optimized by conducting the reaction at low temperatures (5–10 °C) and utilizing ultrasonic irradiation to enhance yields .
1H-Benzotriazole, 1-methyl-5-nitro- has a variety of applications across different fields:
Studies on the interactions of 1H-Benzotriazole, 1-methyl-5-nitro- have revealed its capability to form complexes with various metal ions. This property enhances its role as a corrosion inhibitor and suggests potential uses in catalysis and material science.
Several compounds share structural similarities with 1H-Benzotriazole, 1-methyl-5-nitro-. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzotriazole | C6H5N3 | Simplest member; used as a corrosion inhibitor. |
5-Amino-1-methyl-benzotriazole | C7H8N4 | Contains an amino group; used in research applications. |
1-Methylbenzotriazole | C7H7N3 | Lacks nitro group; used in organic synthesis. |
2-Methylbenzotriazole | C7H7N3 | Similar structure; different substitution pattern. |
The unique combination of the methyl and nitro groups in 1H-Benzotriazole, 1-methyl-5-nitro- imparts specific properties that enhance its effectiveness as a corrosion inhibitor compared to its analogs. Its ability to interact with metal surfaces while maintaining stability under various conditions makes it particularly valuable in industrial applications .
The synthesis of 1H-benzotriazole derivatives began in the late 19th century with the discovery of benzotriazole itself by G. Schultz in 1889. However, the specific development of 1-methyl-5-nitrobenzotriazole emerged later, driven by interest in modifying the parent structure to enhance biological and industrial utility. Early synthetic routes involved diazotization reactions of substituted o-phenylenediamines. For example, the compound was first synthesized via nitration and alkylation of N1-methyl-4-nitro-o-phenylenediamine, yielding a 81% product under optimized conditions.
Table 1: Key Milestones in the Development of 1-Methyl-5-Nitrobenzotriazole
Year | Development | Significance |
---|---|---|
1960s | Discovery of benzotriazole derivatives | Established foundational synthetic methods |
1989 | First antimicrobial studies | Highlighted potential in drug-resistant infections |
2005 | Industrial-scale synthesis optimization | Enabled commercial availability for research |
Initially explored as a corrosion inhibitor due to its ability to form protective metal complexes, the compound gained attention in the 1990s for its antimicrobial properties. Studies demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. By the 2000s, its role expanded into materials science, particularly in polymer stabilization and photoresist technologies.